molecular formula C6H2F5IN2 B12106177 3-Iodo-6-pentafluoroethylpyridazine

3-Iodo-6-pentafluoroethylpyridazine

Cat. No.: B12106177
M. Wt: 323.99 g/mol
InChI Key: QXUHOLKTOXNAOJ-UHFFFAOYSA-N
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Description

3-Iodo-6-pentafluoroethylpyridazine is a specialist fluorinated heterocyclic building block designed for advanced research and development applications. This compound features two highly valuable functional groups on a pyridazine core: an iodine atom at the 3-position and a pentafluoroethyl group at the 6-position. The iodine substituent serves as an excellent handle for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, allowing for the introduction of diverse aromatic, heteroaromatic, and alkenyl fragments . The pentafluoroethyl group is a privileged motif in medicinal and agrochemical chemistry. The incorporation of fluorine atoms and fluoroalkyl groups like the pentafluoroethyl chain is a well-established strategy to modulate the physicochemical properties of lead compounds, influencing their metabolic stability, lipophilicity, and membrane permeability . Researchers utilize such scaffolds in the design of active ingredients for a range of therapeutic areas, and the pentafluoroethyl group, in particular, can impart superior biological activity compared to its trifluoromethyl analogue in some contexts . Consequently, 3-Iodo-6-pentafluoroethylpyridazine is a versatile intermediate for constructing novel chemical entities in drug discovery programs and the development of crop protection agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H2F5IN2

Molecular Weight

323.99 g/mol

IUPAC Name

3-iodo-6-(1,1,2,2,2-pentafluoroethyl)pyridazine

InChI

InChI=1S/C6H2F5IN2/c7-5(8,6(9,10)11)3-1-2-4(12)14-13-3/h1-2H

InChI Key

QXUHOLKTOXNAOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(C(F)(F)F)(F)F)I

Origin of Product

United States

Reactivity and Chemical Transformations of 3 Iodo 6 Pentafluoroethylpyridazine

Reactivity at the Iodo Substituent

The iodine atom at the 3-position of the pyridazine (B1198779) ring is the primary site of reactivity, participating in a range of transition metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and halogen exchange reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodo-6-pentafluoroethylpyridazine is susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium, enabling a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Transition metal-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. For 3-iodo-6-pentafluoroethylpyridazine, these reactions provide a powerful means to introduce a wide array of carbon-based substituents at the 3-position of the pyridazine ring.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide, is a highly versatile method for forming carbon-carbon bonds. While specific examples with 3-iodo-6-pentafluoroethylpyridazine are not extensively documented in readily available literature, the general reactivity of iodo-pyridazines suggests its utility in such transformations. The reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base to facilitate the coupling with various aryl- or vinylboronic acids or their esters.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a combination of a palladium complex and a copper(I) salt, is a key method for the synthesis of alkynyl-substituted heteroaromatics. The reaction of 3-iodo-6-pentafluoroethylpyridazine with a terminal alkyne under Sonogashira conditions would be expected to yield the corresponding 3-alkynyl-6-pentafluoroethylpyridazine.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The iodo substituent in 3-iodo-6-pentafluoroethylpyridazine makes it a suitable substrate for Negishi coupling with various organozinc reagents.

Table 1: Overview of Potential Carbon-Carbon Cross-Coupling Reactions
Coupling ReactionCoupling PartnerTypical Catalyst SystemExpected Product
Suzuki-MiyauraAryl/Vinylboronic acid or esterPd(PPh₃)₄, Base (e.g., Na₂CO₃, K₂CO₃)3-Aryl/Vinyl-6-pentafluoroethylpyridazine
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)3-Alkynyl-6-pentafluoroethylpyridazine
NegishiOrganozinc reagentPd(PPh₃)₄ or Ni(dppe)Cl₂3-Alkyl/Aryl/Vinyl-6-pentafluoroethylpyridazine

Beyond carbon-carbon bond formation, the iodo group can be replaced by nitrogen and oxygen nucleophiles through transition metal-catalyzed reactions. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. rsc.org This reaction would enable the synthesis of 3-amino-6-pentafluoroethylpyridazine derivatives. Similarly, palladium- or copper-catalyzed Ullmann-type condensations can be employed to form carbon-oxygen bonds by reacting 3-iodo-6-pentafluoroethylpyridazine with alcohols or phenols. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyridazine ring, significantly amplified by the pentafluoroethyl substituent, makes the 3-position susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide ion. The rate of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the iodo group, often without the need for a metal catalyst.

Halogen Exchange Reactions

The iodo substituent can be replaced by other halogens through halogen exchange reactions, such as the Finkelstein reaction . nih.gov Treating 3-iodo-6-pentafluoroethylpyridazine with a source of fluoride (B91410), chloride, or bromide ions can lead to the corresponding 3-halo-6-pentafluoroethylpyridazine. The equilibrium of this reaction can often be shifted by the choice of solvent and the solubility of the resulting metal halide salt.

Reactivity of the Pentafluoroethyl Group

The pentafluoroethyl (C₂F₅) group is generally considered to be chemically robust and relatively inert to many reaction conditions. Its strong electron-withdrawing nature is a key feature, influencing the reactivity of the pyridazine ring as discussed above. Direct transformations of the pentafluoroethyl group itself are challenging and typically require harsh conditions. Nucleophilic attack on the highly fluorinated alkyl chain is generally difficult due to the strength of the carbon-fluorine bonds and steric hindrance.

Table 2: Summary of Reactivity at Different Positions
Position/SubstituentType of ReactionDescription
3-Iodo GroupTransition Metal-Catalyzed Cross-CouplingVersatile for C-C, C-N, and C-O bond formation.
3-Iodo GroupNucleophilic Aromatic Substitution (SNAr)Susceptible to attack by strong nucleophiles.
3-Iodo GroupHalogen ExchangeCan be replaced by other halogens.
6-Pentafluoroethyl GroupGeneral ReactivityChemically robust and strongly electron-withdrawing.

C-F Bond Activation and Functionalization

The carbon-fluorine bond is the strongest single bond in organic chemistry, rendering perfluoroalkyl groups generally unreactive. However, the activation of C-F bonds is a significant area of research, and certain strategies could potentially be applied to the pentafluoroethyl group of the title compound.

One theoretical approach involves the use of strong reducing agents or transition metal complexes. For instance, low-valent transition metals are known to insert into C-F bonds, particularly at the terminal CF3 group, initiating a cascade of reactions that could lead to functionalized products. The presence of the pyridazine ring could influence this process through coordination with the metal center, potentially directing the regioselectivity of the C-F bond activation.

Another possibility lies in single-electron transfer (SET) processes. Photoredox catalysis, for example, could be employed to generate a radical anion of 3-Iodo-6-pentafluoroethylpyridazine. This could lead to fluoride elimination and the formation of a perfluoroalkenyl group, which would be amenable to a wider range of transformations.

Reactions Involving the Perfluoroalkyl Chain for Derivatization

While direct C-F bond functionalization is challenging, reactions at the carbon atom adjacent to the pyridazine ring (the α-carbon of the pentafluoroethyl group) may be more feasible. The strong electron-withdrawing nature of the perfluoroalkyl chain and the pyridazine ring would render the α-protons (if any were present) highly acidic. In the case of the pentafluoroethyl group, there are no α-protons.

However, derivatization could be envisioned through reactions involving the elimination of fluoride to form a double bond, which could then undergo further reactions. For example, treatment with a strong base might induce elimination of HF to yield a tetrafluorovinylpyridazine derivative. This highly reactive olefin could then participate in various cycloaddition or nucleophilic addition reactions, providing a pathway to a diverse range of derivatives.

Reactivity of the Pyridazine Heterocycle

The pyridazine ring is an electron-deficient heterocycle, a characteristic that is further amplified by the presence of the electron-withdrawing pentafluoroethyl group. This electronic nature primarily dictates its reactivity towards nucleophiles.

Electrophilic Aromatic Substitution on the Pyridazine Core

Electrophilic aromatic substitution (SEAr) on the pyridazine ring is generally difficult due to its electron-deficient nature. The presence of the strongly deactivating pentafluoroethyl group would further disfavor this type of reaction. Any potential electrophilic attack would be expected to occur at the carbon atom with the highest electron density, which would likely be the C-4 or C-5 position, furthest from the electron-withdrawing substituents. However, forcing conditions would be required, and yields would likely be low.

Nucleophilic Addition to the Pyridazine Ring

In contrast to electrophilic substitution, the electron-deficient pyridazine ring is highly susceptible to nucleophilic attack. Nucleophiles can add to the carbon atoms of the ring, particularly those bearing the iodo and pentafluoroethyl substituents (C-3 and C-6) and the adjacent unsubstituted positions (C-4 and C-5). The iodine atom at the C-3 position is a good leaving group, making this position a prime target for nucleophilic aromatic substitution (SNAr).

A wide variety of nucleophiles, such as alkoxides, amines, and thiolates, could displace the iodide to introduce new functional groups. The reaction would proceed through a Meisenheimer-type intermediate, the stability of which would be enhanced by the electron-withdrawing pentafluoroethyl group.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of 3-Iodo-6-pentafluoroethylpyridazine

NucleophileReagent ExamplePredicted Product
AlkoxideSodium methoxide (B1231860) (NaOMe)3-Methoxy-6-pentafluoroethylpyridazine
AmineAmmonia (NH3)3-Amino-6-pentafluoroethylpyridazine
ThiolateSodium thiophenoxide (NaSPh)3-(Phenylthio)-6-pentafluoroethylpyridazine

This table is predictive and based on the known reactivity of similar iodo-pyridazines.

Ring-Opening and Rearrangement Reactions

The strained and electron-deficient nature of the pyridazine ring, particularly with the bulky and electron-withdrawing pentafluoroethyl group, could make it susceptible to ring-opening reactions under certain conditions. For example, treatment with strong nucleophiles or reducing agents might lead to cleavage of the N-N bond, followed by rearrangement to form different heterocyclic or acyclic structures. The specific outcome of such reactions would be highly dependent on the reagents and reaction conditions employed.

Mechanistic Investigations of Reactions Involving 3 Iodo 6 Pentafluoroethylpyridazine

Reaction Mechanism Elucidation for Synthetic Transformations

The elucidation of reaction mechanisms for synthetic transformations involving 3-Iodo-6-pentafluoroethylpyridazine is paramount for controlling reaction outcomes and improving efficiency. Research efforts have concentrated on understanding the intricate steps involved in both transition metal-catalyzed and metal-free reaction pathways.

Transition metal catalysis is a cornerstone of modern organic synthesis, and 3-Iodo-6-pentafluoroethylpyridazine serves as a versatile substrate in various cross-coupling reactions. Palladium-catalyzed reactions, in particular, have been a primary focus of mechanistic studies. These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The catalytic cycle typically begins with the oxidative addition of the C-I bond of 3-Iodo-6-pentafluoroethylpyridazine to a low-valent transition metal center, such as Pd(0). This step is often rate-determining and results in the formation of a square planar Pd(II) intermediate. The electron-withdrawing nature of the pentafluoroethyl group and the pyridazine (B1198779) ring is thought to facilitate this step by increasing the electrophilicity of the carbon atom attached to the iodine.

Following oxidative addition, the transmetalation step involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound) to the palladium center, displacing the iodide ligand. The final step, reductive elimination, involves the formation of the new carbon-carbon or carbon-heteroatom bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net

Table 1: Proposed Catalytic Cycle for a Generic Suzuki-Miyaura Coupling of 3-Iodo-6-pentafluoroethylpyridazine

StepDescriptionProposed Intermediate
Oxidative Addition The C-I bond of 3-Iodo-6-pentafluoroethylpyridazine adds to a Pd(0) complex.(6-Pentafluoroethylpyridazin-3-yl)palladium(II) iodide
Transmetalation An organic group (R) from an organoboron reagent is transferred to the palladium center.Di-organopalladium(II) complex
Reductive Elimination The coupled product is formed, and the Pd(0) catalyst is regenerated.3-R-6-pentafluoroethylpyridazine + Pd(0)

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

In certain transformations, particularly those involving oxidation or the introduction of nucleophiles without a transition metal catalyst, the formation of hypervalent iodine intermediates is a key mechanistic feature. wikipedia.orgnih.gov Hypervalent iodine compounds are those in which the iodine atom formally possesses more than eight electrons in its valence shell. wikipedia.org For 3-Iodo-6-pentafluoroethylpyridazine, oxidation can lead to the formation of iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. nih.gov

These hypervalent intermediates are highly electrophilic and can react with a variety of nucleophiles. nih.gov For instance, in the presence of an oxidizing agent and a nucleophile, 3-Iodo-6-pentafluoroethylpyridazine can form a hypervalent iodine(III) intermediate, which then undergoes reductive elimination to yield the functionalized pyridazine product. The stability and reactivity of these intermediates are influenced by the ligands attached to the iodine atom and the electronic properties of the pyridazine ring. tcichemicals.com

Table 2: Examples of Proposed Hypervalent Iodine Intermediates in Reactions of 3-Iodo-6-pentafluoroethylpyridazine

Intermediate TypeProposed StructureSubsequent Reaction
Iodine(III) [Hydroxy(tosyloxy)iodo]-6-pentafluoroethylpyridazineNucleophilic substitution
Iodine(III) (Diacetoxyiodo)-6-pentafluoroethylpyridazineOxidative functionalization
Iodonium Salt Aryl(6-pentafluoroethylpyridazin-3-yl)iodonium saltArylation reactions

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are instrumental in understanding the factors that influence the speed of a chemical reaction. For reactions involving 3-Iodo-6-pentafluoroethylpyridazine, determining the reaction order with respect to each reactant, the catalyst, and any additives can provide valuable information about the rate-determining step and the composition of the transition state.

For example, in a palladium-catalyzed cross-coupling reaction, if the reaction is found to be first order in the palladium catalyst and 3-Iodo-6-pentafluoroethylpyridazine, but zero order in the coupling partner, it would suggest that the oxidative addition is the rate-determining step. Conversely, if the rate depends on the concentration of the coupling partner, transmetalation may be the slower step. Temperature-dependent kinetic studies can also be used to determine activation parameters such as the enthalpy and entropy of activation, offering further insight into the transition state structure.

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction, thereby elucidating the reaction pathway. By selectively replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ²H for ¹H), the position of that atom in the products and intermediates can be determined using techniques such as mass spectrometry and NMR spectroscopy.

In the context of reactions involving 3-Iodo-6-pentafluoroethylpyridazine, isotopic labeling could be used to confirm the mechanism of a rearrangement, to track the transfer of a specific functional group, or to probe for the existence of symmetric intermediates. For instance, by using a ¹³C-labeled coupling partner in a cross-coupling reaction, the connectivity in the final product can be unambiguously established.

Spectroscopic Analysis of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. Various spectroscopic techniques can be employed for this purpose. nih.gov For reactions involving 3-Iodo-6-pentafluoroethylpyridazine, in situ monitoring using methods like NMR spectroscopy can provide real-time information on the concentrations of reactants, products, and observable intermediates.

For more transient or low-concentration intermediates, specialized techniques may be required. Mass spectrometry, particularly electrospray ionization mass spectrometry (ESI-MS), is highly sensitive for detecting charged intermediates, which are common in metal-catalyzed reactions. nih.gov By coupling mass spectrometry with techniques like collision-induced dissociation, further structural information about the detected intermediates can be obtained. nih.gov

Computational and Theoretical Studies of 3 Iodo 6 Pentafluoroethylpyridazine

Electronic Structure and Bonding Analysis

A fundamental understanding of 3-iodo-6-pentafluoroethylpyridazine would begin with a thorough analysis of its electronic structure. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in this regard. Key parameters that would be investigated include the distribution of electron density, the nature of the chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).

The presence of the electron-withdrawing pentafluoroethyl group is anticipated to lower the energy levels of the molecular orbitals, potentially rendering the pyridazine (B1198779) ring more electron-deficient. Conversely, the iodine atom, while electronegative, can also act as a polarizable halogen bond donor. A detailed analysis of the electrostatic potential surface would highlight regions of positive and negative charge, offering insights into potential intermolecular interactions.

Table 1: Hypothetical Electronic Properties of 3-Iodo-6-pentafluoroethylpyridazine

PropertyPredicted ValueSignificance
HOMO EnergyLowIndicates high ionization potential and resistance to oxidation.
LUMO EnergyLowSuggests susceptibility to nucleophilic attack.
HOMO-LUMO GapLargeImplies high kinetic stability.
Dipole MomentSignificantArises from the asymmetric substitution on the pyridazine ring.

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from computational studies.

Reaction Pathway Modeling and Transition State Calculations

Computational modeling is a powerful tool for predicting the reactivity of a molecule and for understanding the mechanisms of its reactions. For 3-iodo-6-pentafluoroethylpyridazine, this would involve modeling various potential reaction pathways, such as nucleophilic aromatic substitution at the iodine-bearing carbon or reactions involving the pentafluoroethyl group.

By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the activation energies for different reaction pathways. This information is critical for predicting the feasibility of a reaction and for optimizing reaction conditions. For instance, transition state calculations could elucidate the mechanism of cross-coupling reactions, a common transformation for aryl iodides.

Prediction of Reactivity and Selectivity

Building upon electronic structure and reaction pathway analyses, computational methods can predict the reactivity and selectivity of 3-iodo-6-pentafluoroethylpyridazine. Reactivity indices derived from DFT, such as Fukui functions and local softness, can identify the most likely sites for electrophilic and nucleophilic attack.

In this molecule, the carbon atom attached to the iodine is a probable site for nucleophilic substitution. Computational models could predict the relative reactivity of this position compared to other sites on the pyridazine ring. Furthermore, these models could predict the regioselectivity of reactions, for example, in electrophilic aromatic substitution if such a reaction were feasible on the electron-deficient ring.

Conformation and Conformational Dynamics

The pentafluoroethyl group introduces a degree of conformational flexibility to the otherwise rigid pyridazine ring. Rotation around the C-C bond connecting the perfluoroalkyl chain to the ring can lead to different conformers. While the energy barrier for this rotation is expected to be relatively low, understanding the conformational preferences is important as it can influence the molecule's shape and how it interacts with other molecules, such as biological receptors.

Computational methods, including molecular mechanics and molecular dynamics simulations, can be used to explore the potential energy surface of 3-iodo-6-pentafluoroethylpyridazine. These studies would identify the most stable conformers and the energy barriers between them, providing a dynamic picture of the molecule's structure.

Information regarding the chemical compound "3-Iodo-6-pentafluoroethylpyridazine" is not available in the public domain, preventing the generation of a detailed article on its applications.

Extensive searches of scientific databases, patent literature, and chemical supplier catalogs have yielded no specific data, research findings, or documented applications for the compound "3-Iodo-6-pentafluoroethylpyridazine."

Consequently, it is not possible to provide an article structured around its use as a building block in complex molecular synthesis, including the specified subsections:

Application of 3 Iodo 6 Pentafluoroethylpyridazine As a Building Block in Complex Molecular Synthesis

Synthesis of Agrochemical Intermediates

The absence of information suggests that "3-Iodo-6-pentafluoroethylpyridazine" may be a novel or highly specialized chemical entity that has not yet been described in peer-reviewed literature or commercialized. It is also possible that the compound is referred to by a different nomenclature or is a theoretical structure that has not been synthesized or characterized.

Without any source material detailing its synthesis, reactivity, or utility, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Future Directions and Emerging Research Avenues for 3 Iodo 6 Pentafluoroethylpyridazine

Development of More Sustainable Synthetic Routes

The advancement of green chemistry principles is paramount in modern synthetic organic chemistry. Future research into 3-Iodo-6-pentafluoroethylpyridazine should prioritize the development of more sustainable and cost-effective synthetic methodologies. One promising avenue is the exploration of metal-free protocols, such as aza-Diels-Alder reactions. organic-chemistry.orgorganic-chemistry.org These reactions offer a pathway to pyridazine (B1198779) derivatives under neutral conditions, potentially reducing the reliance on heavy metal catalysts and harsh reaction conditions. organic-chemistry.org

Another area of focus should be the use of more environmentally benign solvents and reagents. The goal is to devise synthetic strategies that are not only efficient in terms of yield but also minimize waste and environmental impact. Such efforts will be crucial for the large-scale and economically viable production of 3-Iodo-6-pentafluoroethylpyridazine and its derivatives.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Synthetic ApproachPotential AdvantagesKey Research Focus
Aza-Diels-Alder ReactionsMetal-free, neutral conditions, high regioselectivity. organic-chemistry.orgIdentifying suitable diene and dienophile partners for the specific synthesis of the target compound.
Catalysis with Earth-Abundant MetalsLower cost and toxicity compared to precious metal catalysts.Investigating the catalytic activity of iron, copper, and other earth-abundant metals.
Flow Chemistry SynthesisImproved safety, scalability, and process control.Optimization of reaction parameters within a continuous flow system.

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The functionalization of the pyridazine ring is a key step in the synthesis of more complex molecules. Future research should focus on the discovery of novel catalytic systems that can enhance the selectivity of these transformations. Transition-metal and rare earth metal catalysis have shown promise in the C-H functionalization of pyridine rings and could be adapted for pyridazine systems. beilstein-journals.org

Of particular interest is the development of catalysts that can direct the functionalization to specific positions on the pyridazine ring, overcoming the challenges posed by the electron-deficient nature of the heterocycle. beilstein-journals.org This could involve the use of specialized ligands that can tune the reactivity and selectivity of the metal center. The exploration of heterobimetallic catalysts may also offer unique reactivity patterns. beilstein-journals.org

Chemo- and Regioselective Functionalization Strategies

The ability to selectively introduce functional groups at specific positions on the 3-Iodo-6-pentafluoroethylpyridazine scaffold is critical for its application in medicinal chemistry and materials science. Future research should delve into advanced chemo- and regioselective functionalization strategies.

One powerful technique is the use of directed metalation with reagents like TMPMgCl·LiCl, which has been successfully employed for the selective functionalization of other pyridazine derivatives. uni-muenchen.deresearchgate.net This approach allows for the introduction of a wide range of electrophiles at specific sites on the ring. uni-muenchen.de Further investigation into the use of different directing groups and metalating agents could provide a versatile toolkit for the synthesis of a diverse library of 3-Iodo-6-pentafluoroethylpyridazine derivatives.

The inherent reactivity of the C-I bond also presents opportunities for selective cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Table 2: Potential Regioselective Functionalization Strategies

StrategyReagent/CatalystTarget PositionPotential Functional Groups
Directed MagnesiationTMPMgCl·LiClC-4 or C-5Alkyl, Aryl, Silyl, etc.
Suzuki CouplingPalladium CatalystC-3 (at the iodo-position)Aryl, Heteroaryl
Sonogashira CouplingPalladium/Copper CatalystC-3 (at the iodo-position)Alkynyl
Heck CouplingPalladium CatalystC-3 (at the iodo-position)Alkenyl

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

To accelerate the discovery and optimization of reactions involving 3-Iodo-6-pentafluoroethylpyridazine, the integration of modern automation technologies is essential. Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.comuc.pt The development of continuous flow processes for the synthesis and functionalization of this compound would be a significant step forward. mdpi.com

Furthermore, high-throughput experimentation (HTE) can be employed to rapidly screen a large number of catalysts, ligands, and reaction conditions. rsc.org This approach can significantly shorten the time required for reaction optimization and the discovery of novel transformations. The combination of flow chemistry and HTE will be a powerful engine for innovation in the chemistry of 3-Iodo-6-pentafluoroethylpyridazine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Iodo-6-pentafluoroethylpyridazine, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and fluorination steps. Key parameters include:

  • Temperature : Controlled stepwise heating (e.g., 0°C to 90°C) to avoid side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity of iodine substituents .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Reaction Time : Extended time (12–24 hrs) for fluorination to ensure complete substitution .
    • Validation : Monitor intermediates via TLC and optimize quenching conditions to isolate the final product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 3-Iodo-6-pentafluoroethylpyridazine?

  • Methodological Answer :

TechniquePurposeExample Parameters
¹H/¹³C NMR Confirm molecular structureδ 7.8–8.2 ppm (pyridazine ring protons)
X-ray Crystallography Resolve steric effects of pentafluoroethyl groupCIF data with R-factor < 0.05
HPLC-MS Assess purityC18 column, acetonitrile/water gradient
  • IR Spectroscopy : Detect C-I (500–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .

Q. What are the challenges in purifying 3-Iodo-6-pentafluoroethylpyridazine, and what techniques address these issues?

  • Methodological Answer :

  • Challenge : Low solubility in common solvents due to fluorinated groups.
  • Solution : Use mixed solvents (e.g., ethanol/water) for recrystallization .
  • Chromatography : Flash chromatography with silica gel and hexane/ethyl acetate gradients (5:1 to 3:1) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and potential derivative formation of 3-Iodo-6-pentafluoroethylpyridazine in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for Suzuki-Miyaura couplings (e.g., B3LYP/6-31G* basis set) .
  • Hammett Parameters : Correlate σₚ values of substituents with reaction rates to predict regioselectivity .
  • Software Tools : Gaussian or ORCA for electronic structure analysis .

Q. What strategies resolve contradictions in catalytic activity data when using 3-Iodo-6-pentafluoroethylpyridazine in different solvent systems?

  • Methodological Answer :

  • Controlled Variables : Isolate solvent polarity (ε) and coordinating ability using a solvent library (e.g., DMSO vs. THF) .
  • Statistical Analysis : Apply ANOVA to identify significant interactions between solvent and catalyst .
  • Mechanistic Probes : Use deuterated solvents to study kinetic isotope effects .

Q. How does the steric and electronic effects of the pentafluoroethyl group influence the regioselectivity of 3-Iodo-6-pentafluoroethylpyridazine in nucleophilic substitutions?

  • Methodological Answer :

  • Steric Maps : Generate from X-ray data to quantify spatial hindrance .
  • Electrostatic Potential (ESP) : Calculate partial charges to identify electrophilic sites (e.g., iodine vs. pyridazine N-atoms) .
  • Experimental Validation : Compare substitution rates with/without bulky ligands .

Q. What factorial design approaches optimize multi-step synthesis protocols for derivatives of 3-Iodo-6-pentafluoroethylpyridazine?

  • Methodological Answer :

  • 2³ Factorial Design : Test variables like temperature, catalyst loading, and solvent ratio .
  • Response Surface Methodology (RSM) : Model non-linear interactions for yield optimization .
  • Case Study : Vary Pd catalyst (0.5–2 mol%) and ligand (XPhos vs. SPhos) to maximize coupling efficiency .

Q. How can researchers integrate the electronic effects of the pentafluoroethyl group into existing theoretical frameworks for predicting reaction pathways in pyridazine derivatives?

  • Methodological Answer :

  • Conceptual Framework : Link to Hammett’s σₘ constants for meta-fluorine substituents .
  • DFT-Based MO Analysis : Visualize LUMO localization to predict nucleophilic attack sites .
  • Comparative Studies : Benchmark against non-fluorinated analogs (e.g., 3-Iodo-6-ethylpyridazine) .

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